1-(2-Methylpyrrolidin-2-yl)butan-1-one, also known as 1-[(2S)-2-methylpyrrolidin-2-yl]butan-1-one, is an organic compound with the molecular formula . This compound is classified as a pyrrolidine derivative, which is known for its diverse biological activities and applications in various scientific fields. It has garnered attention for its potential uses in medicinal chemistry and as a reagent in organic synthesis.
Methods and Technical Details
The synthesis of 1-(2-Methylpyrrolidin-2-yl)butan-1-one can be achieved through several methods. A common synthetic route involves the reaction of 2-methylpyrrolidine with butanone under specific conditions. This reaction typically requires a catalyst and precise temperature and pressure settings to ensure optimal yield.
Alternative synthetic pathways may involve variations in the starting materials or different catalytic systems, which can influence the reaction kinetics and product purity.
Structure and Data
1-(2-Methylpyrrolidin-2-yl)butan-1-one has a distinct molecular structure characterized by a pyrrolidine ring attached to a butanone moiety.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 155.24 g/mol |
IUPAC Name | 1-(2-Methylpyrrolidin-2-yl)butan-1-one |
InChI | InChI=1S/C9H17NO/c1-3-4-9(11)8-5-6-10-7(8)2/h7-8,10H,3-6H2,1-2H3 |
InChI Key | HFOKKNZTVAGQJK-UHFFFAOYSA-N |
Canonical SMILES | CCCC(=O)C1CCNC1C |
The presence of the pyrrolidine ring contributes to its chemical reactivity and biological activity.
Reactions and Technical Details
1-(2-Methylpyrrolidin-2-yl)butan-1-one can participate in various chemical reactions:
The specific products formed from these reactions depend on the reagents used and the reaction conditions applied.
The mechanism of action for 1-(2-Methylpyrrolidin-2-yl)butan-1-one involves interactions with specific molecular targets within biological systems. It is known to modulate enzyme activity and receptor interactions, leading to various biochemical effects. The precise pathways and molecular targets are context-dependent, varying based on experimental conditions and intended applications.
Physical and Chemical Properties
The compound exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
These properties are significant for understanding the compound's behavior in different environments and its suitability for various applications.
Scientific Uses
1-(2-Methylpyrrolidin-2-yl)butan-1-one has several scientific applications:
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1